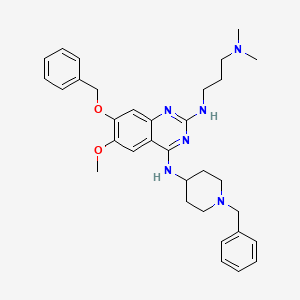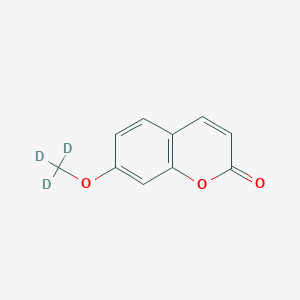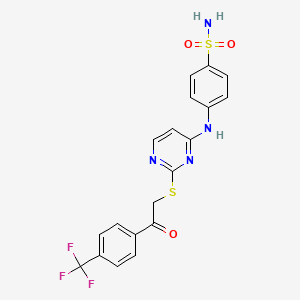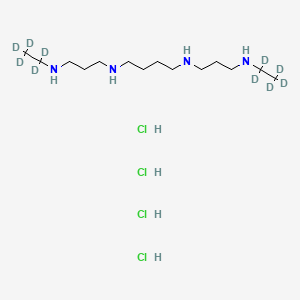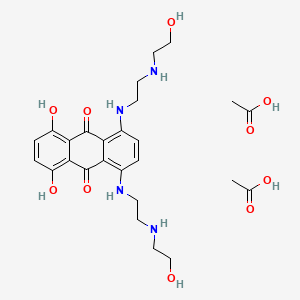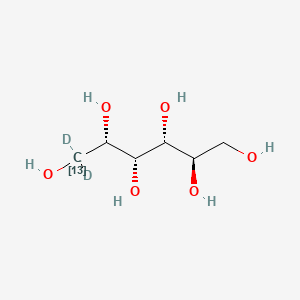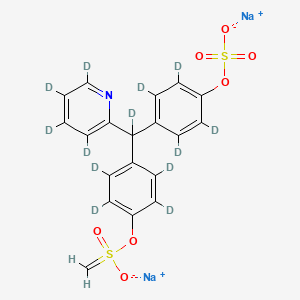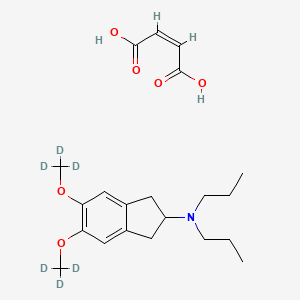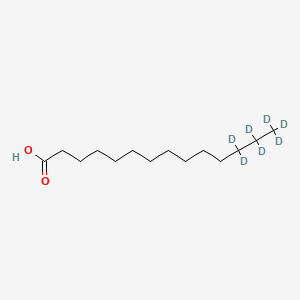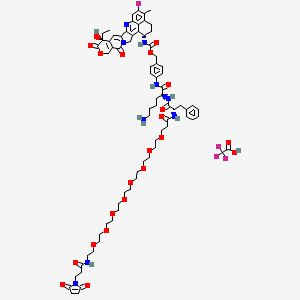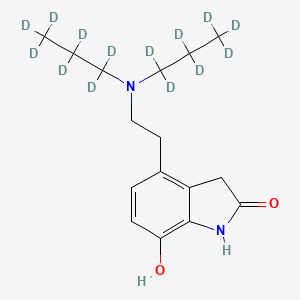
7-Hydroxy Ropinirole-d14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy Ropinirole-d14: is a deuterium-labeled derivative of 7-Hydroxy Ropinirole. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful as a tracer in various scientific studies. This compound is primarily used in research to study the pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Ropinirole-d14 involves the incorporation of deuterium into 7-Hydroxy Ropinirole. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific reaction conditions and catalysts used can vary, but the goal is to achieve a high degree of deuterium incorporation .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and stability of the final product. The production methods are designed to be efficient and cost-effective while maintaining high standards of quality .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy Ropinirole-d14 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms in the compound can be replaced with other atoms or groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated or ketone derivatives, while reduction can produce different deuterated analogs .
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Hydroxy Ropinirole-d14 is used as a tracer to study reaction mechanisms and pathways. Its deuterium labeling allows researchers to track the compound’s behavior in complex chemical systems .
Biology: In biological research, the compound is used to investigate metabolic processes and enzyme interactions. Its stable isotope labeling helps in the quantification and analysis of metabolic pathways .
Medicine: In medical research, this compound is employed to study the pharmacokinetics of drugs. It helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .
Industry: In the pharmaceutical industry, the compound is used in drug development and quality control. Its deuterium labeling provides valuable insights into the stability and efficacy of new drug formulations .
Mécanisme D'action
The mechanism of action of 7-Hydroxy Ropinirole-d14 is related to its ability to act as a dopamine agonist. It selectively stimulates dopamine D2 receptors within the caudate-putamen system in the brain, which affects body movement. This mechanism is similar to that of ropinirole, the parent compound .
Comparaison Avec Des Composés Similaires
7-Hydroxy Ropinirole: The non-deuterated version of the compound.
Ropinirole: The parent compound used in the treatment of Parkinson’s disease and restless legs syndrome.
Uniqueness: 7-Hydroxy Ropinirole-d14 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug behavior and interactions .
Propriétés
Formule moléculaire |
C16H24N2O2 |
|---|---|
Poids moléculaire |
290.46 g/mol |
Nom IUPAC |
4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-7-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H24N2O2/c1-3-8-18(9-4-2)10-7-12-5-6-14(19)16-13(12)11-15(20)17-16/h5-6,19H,3-4,7-11H2,1-2H3,(H,17,20)/i1D3,2D3,3D2,4D2,8D2,9D2 |
Clé InChI |
PVIICBUWKXYFAA-UIULOYBOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=C(C=C1)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCN(CCC)CCC1=C2CC(=O)NC2=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


